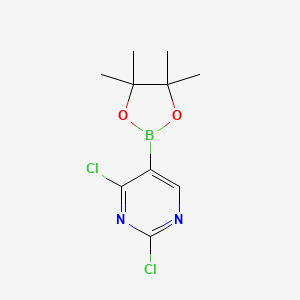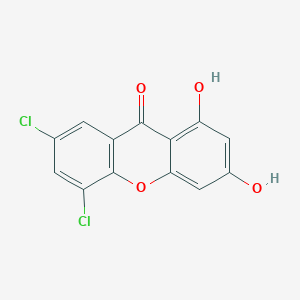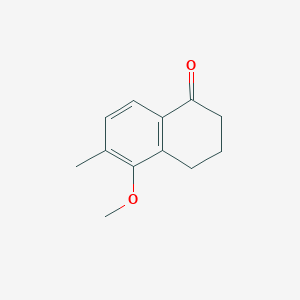![molecular formula C19H17N3O2 B6590506 5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one CAS No. 1092333-02-2](/img/structure/B6590506.png)
5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one” is a heterocyclic compound . It is also known as “2-PHENYL-4,5,6,7-TETRAHYDRO-2H-PYRAZOLO [4,3-C]PYRIDINE HYDROCHLORIDE” with a CAS Number of 1171476-07-5 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.71300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Mécanisme D'action
The mechanism of action of BPP is not fully understood, but it is believed to act as a potent inhibitor of the enzyme, monoamine oxidase (MAO). This enzyme is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
BPP has been shown to exhibit a range of biochemical and physiological effects in various studies. It has been found to possess potent antioxidant properties, which can protect cells from oxidative damage. BPP has also been shown to exhibit anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPP in lab experiments is its potency and selectivity. It has been found to exhibit high selectivity towards MAO, making it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of BPP is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on BPP. One potential area of study is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BPP has been shown to exhibit neuroprotective effects, which could be beneficial in the treatment of these conditions. Another area of research is the development of more potent and selective MAO inhibitors based on the structure of BPP. Finally, further studies are needed to fully understand the mechanism of action of BPP and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BPP involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine and ethyl acetoacetate in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
BPP has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant biological activity, making it a promising candidate for drug development.
Safety and Hazards
Propriétés
IUPAC Name |
5-benzoyl-2-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(14-7-3-1-4-8-14)21-12-11-17-16(13-21)19(24)22(20-17)15-9-5-2-6-10-15/h1-10,20H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUFCYKCXFFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)
![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)

![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)




![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)
